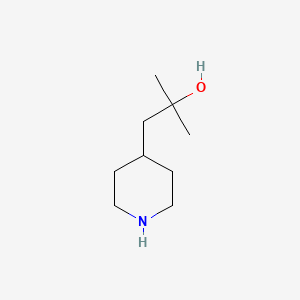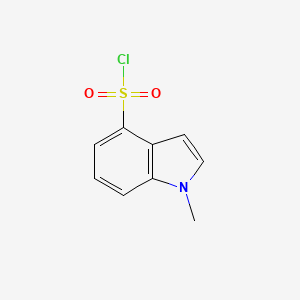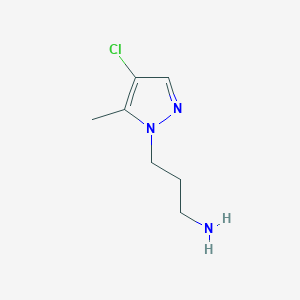
Methyl 4-(6-aminopyridin-3-yl)benzoate
描述
“Methyl 4-(6-aminopyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 222986-49-4. It has a molecular weight of 228.25 and its IUPAC name is methyl 4- (6-amino-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(6-aminopyridin-3-yl)benzoate” is 1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15). This code provides a specific representation of the molecular structure .科学研究应用
-
Pharmaceutical Research
- Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is used in pharmaceutical research, particularly in the synthesis of piperazine-containing drugs .
- The compound is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- The results of this research have led to the development of a variety of drugs, including kinase inhibitors and receptor modulators .
-
Biochemical Experiments
- Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in biochemical experiments .
- In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
- The results of this experiment are not specified in the source .
-
Chemical Synthesis
- Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is often used in chemical synthesis, particularly in the preparation of various organic compounds .
- The compound can be used as a basic and hydrophilic group to optimize the properties of the final molecule .
- The synthetic methodologies used to prepare the compounds are reviewed .
-
Material Science
- Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in material science .
- In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
- The results of this experiment are not specified in the source .
-
Chemical Synthesis
- Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is often used in chemical synthesis, particularly in the preparation of various organic compounds .
- The compound can be used as a basic and hydrophilic group to optimize the properties of the final molecule .
- The synthetic methodologies used to prepare the compounds are reviewed .
-
Material Science
- Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in material science .
- In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
- The results of this experiment are not specified in the source .
未来方向
属性
IUPAC Name |
methyl 4-(6-aminopyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPOCCDBYFBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627683 | |
| Record name | Methyl 4-(6-aminopyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-aminopyridin-3-yl)benzoate | |
CAS RN |
222986-49-4 | |
| Record name | Methyl 4-(6-aminopyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














